molecular formula C11H10F3NO5S B2851233 2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid CAS No. 344267-89-6

2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid

Cat. No.: B2851233
CAS No.: 344267-89-6
M. Wt: 325.26
InChI Key: HIPGYWDMHRVXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid is a useful research compound. Its molecular formula is C11H10F3NO5S and its molecular weight is 325.26. The purity is usually 95%.
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Biological Activity

2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid is a synthetic compound notable for its unique chemical structure, which includes a trifluoromethyl group attached to an aniline moiety and a sulfonyl acetic acid component. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C₁₁H₁₀F₃NO₅S
  • Molecular Weight : 293.27 g/mol
  • Melting Point : 121–123 °C

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances hydrophobic interactions, while the sulfonyl group facilitates strong hydrogen bonding with amino acid residues in target proteins. These interactions may lead to the inhibition of enzyme activity or modulation of receptor functions, which are crucial for various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent. It has been observed to inhibit cell proliferation in various cancer cell lines, indicating its role in cancer therapeutics.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially acting through the inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes or obesity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of proliferation in cancer cell lines
Anti-inflammatoryReduction of pro-inflammatory cytokines
Enzyme inhibitionSpecific inhibition of metabolic enzymes

Case Study: Anticancer Activity

In a study assessing the anticancer properties of various compounds, this compound demonstrated significant cytotoxicity against human cancer cell lines (IC50 values ranged from 1.5 µM to 3.0 µM). The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapy.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound, where it was shown to significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests that it may modulate immune responses effectively, making it a candidate for inflammatory disease treatment.

Properties

IUPAC Name

2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfonylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO5S/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-21(19,20)6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPGYWDMHRVXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.